5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine
Overview
Description
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is an organic compound with a molecular formula of C6H6BrN3 . It is a halogenated derivative of imidazo[1,2-a]pyrazine, which is a bicyclic heteroaromatic compound found in a variety of biologically active molecules.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine consists of a bromine atom attached to an imidazo[1,2-a]pyrazine core . The imidazo[1,2-a]pyrazine core is a bicyclic structure containing two nitrogen atoms.Physical And Chemical Properties Analysis
The average mass of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine is 200.036 Da, and its monoisotopic mass is 198.974503 Da .Scientific Research Applications
Chemical Synthesis and Biological Activities
A series of imidazo[1,2-alpha]pyrazine derivatives demonstrated diverse biological activities including uterine-relaxing, antibronchospastic activities, and positive effects on isolated atria, indicating their potential in medical applications such as treatments for bronchospasms and heart conditions. The derivatives, including 5-bromoimidazo[1,2-alpha]pyrazine, showed phosphodiesterase-inhibiting properties, contributing to their biological efficacy (Sablayrolles et al., 1984).
Chemiluminescent Properties for Bioconjugation
Research into the chemiluminescent properties of 3,7-dihydroimidazo[1,2-a]pyrazine-3-ones, derived from 2-amino-3,5-dibromopyrazine, has revealed their utility in bioconjugation. This work illustrates the compound's relevance in biochemical applications, such as imaging and diagnostic assays, by enabling regiospecific incorporation of carboxyalkyl linkers essential for bioconjugation and initiating pseudo-flash chemiluminescence (Adamczyk et al., 2003).
Development of Industrial Processes
The rapid accessibility of 3-aminoimidazo[1,2-a]pyrazine scaffolds through the Groebke–Blackburn–Bienaymé cyclisation process underlines its significance in the pharmaceutical industry. These scaffolds are found in many drugs, indicating the wide applicability of this compound in drug development. The scale-up process of this reaction has been achieved with high yield and excellent purity, showcasing its industrial relevance (Baenziger, Durantie, & Mathes, 2017).
Novel Synthetic Routes and Biological Evaluations
Innovative synthetic routes have been developed for the preparation of 1H-imidazo[4,5-b]pyrazines, demonstrating slight activity as amplifiers of phleomycin, a glycopeptide antibiotic. This exploration contributes to the chemical diversity and potential therapeutic applications of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine derivatives (Barlin & Ireland, 1984).
properties
IUPAC Name |
5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-5-3-8-4-6-9-1-2-10(5)6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHNRLHPLKAZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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